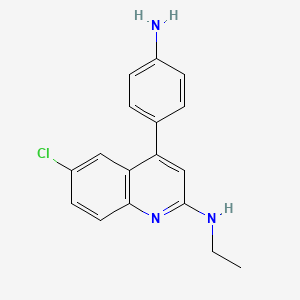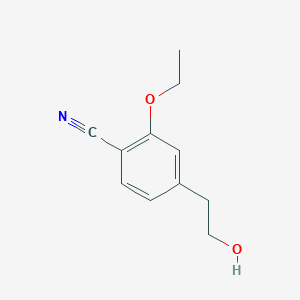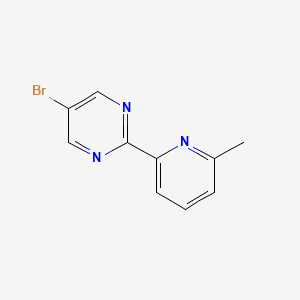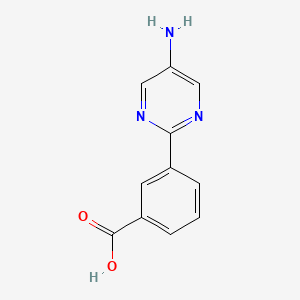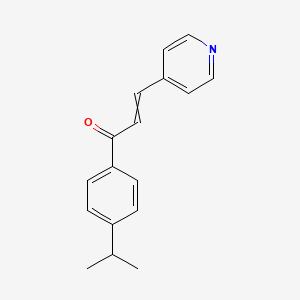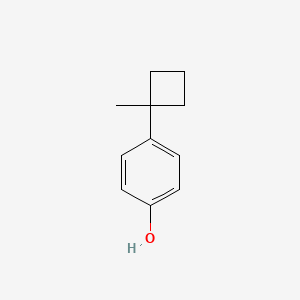
4-(1-Methylcyclobutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylcyclobutyl)phenol is an organic compound with the molecular formula C11H14O. It is a phenolic compound characterized by a phenol group attached to a 1-methylcyclobutyl group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylcyclobutyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1-methylcyclobutylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methylcyclobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclobutyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-(1-Methylcyclobutyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(1-Methylcyclobutyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also modulates cell signaling pathways and gene expression, contributing to its biological effects. The compound’s ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate cytokine production further enhances its pharmacological potential .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenolic compound with a methyl group at the para position.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position
Uniqueness
4-(1-Methylcyclobutyl)phenol is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
91876-30-1 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
4-(1-methylcyclobutyl)phenol |
InChI |
InChI=1S/C11H14O/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
YJVBYTWPIVBJHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


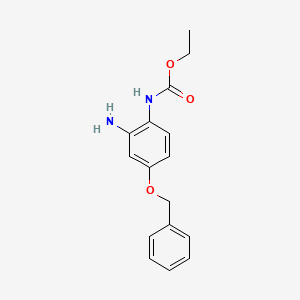

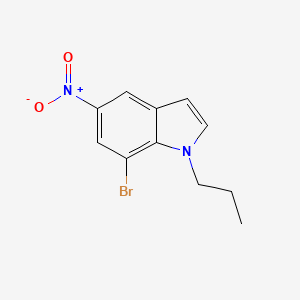
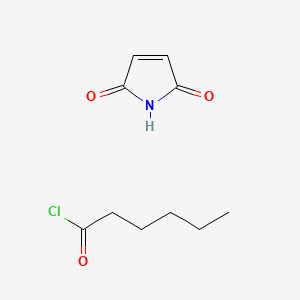
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
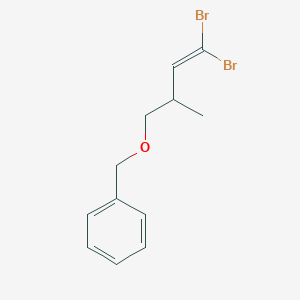
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
